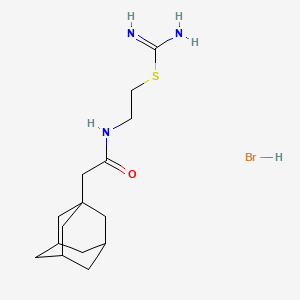
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylacetyl)amino)ethyl carbamimidothioate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C15H26BrN3OS and a molecular weight of 376.355 g/mol. It is known for its unique structural properties, which include an adamantyl group, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted adamantyl compounds. These products have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its robust chemical properties.
Wirkmechanismus
The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the carbamimidothioate group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
1-Adamantanol: Utilized in the production of polymers and resins.
Uniqueness
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide stands out due to its unique combination of an adamantyl group and a carbamimidothioate group. This combination provides enhanced stability and reactivity, making it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
88313-63-7 |
|---|---|
Molekularformel |
C15H26BrN3OS |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C15H25N3OS.BrH/c16-14(17)20-2-1-18-13(19)9-15-6-10-3-11(7-15)5-12(4-10)8-15;/h10-12H,1-9H2,(H3,16,17)(H,18,19);1H |
InChI-Schlüssel |
MYPJBFRUFVLVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCSC(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)


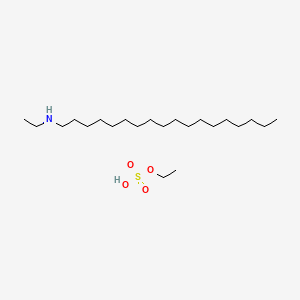
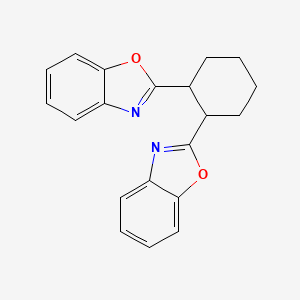
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
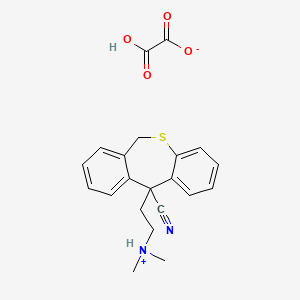
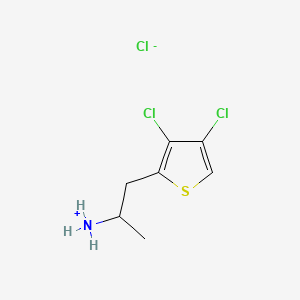
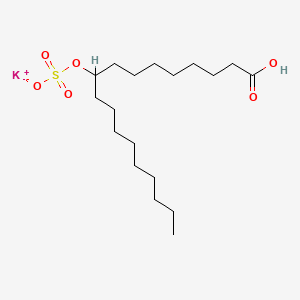
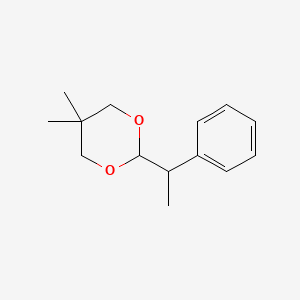
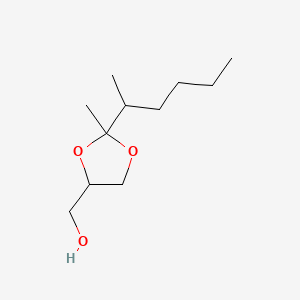
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)

